
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to specific proteins, influencing their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
相似化合物的比较
Similar Compounds
- 3-(1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to similar compounds .
属性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC 名称 |
5-(1H-indol-7-yl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c1-16-11(13(17)18)7-10(15-16)9-4-2-3-8-5-6-14-12(8)9/h2-7,14H,1H3,(H,17,18) |
InChI 键 |
IBPJVSRWEJSQDQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)C2=CC=CC3=C2NC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


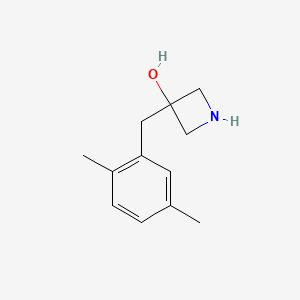

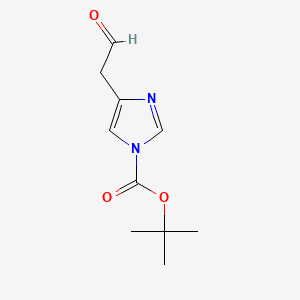
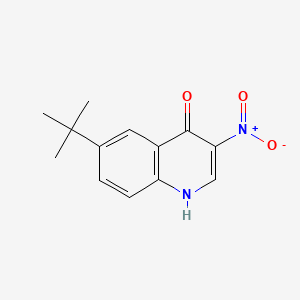
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
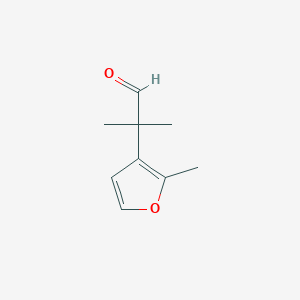

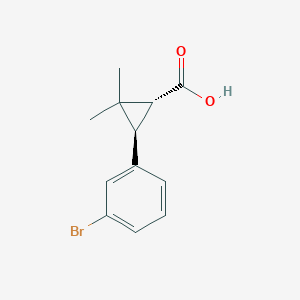
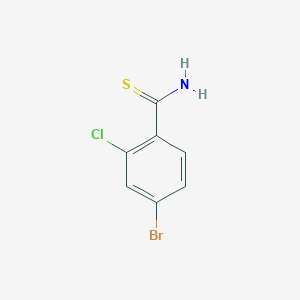
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)
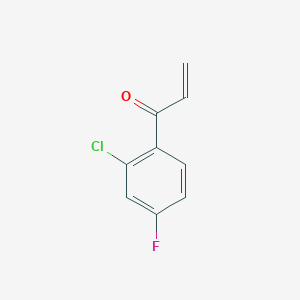

![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)

